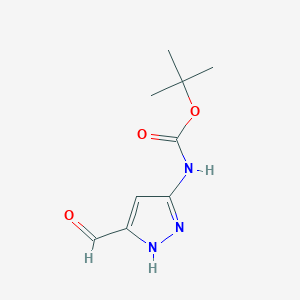
tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate: is an organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a tert-butyl carbamate group attached to a pyrazole ring, which also contains a formyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-formyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of a pyrazole derivative with tert-butyl chloroformate. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds or β-ketonitriles.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.
Carbamate Formation: The final step involves the reaction of the formylated pyrazole with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in tert-butyl (5-formyl-1H-pyrazol-3-yl)carbamate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry: tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.
Biology: In biological research, this compound can be used to study the interactions of pyrazole derivatives with biological targets, such as enzymes and receptors.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: This compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-butyl (5-formyl-1H-pyrazol-3-yl)carbamate is not well-defined. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
- tert-Butyl N-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Comparison: tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring. The presence of the formyl group and the tert-butyl carbamate moiety imparts distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives .
特性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
tert-butyl N-(5-formyl-1H-pyrazol-3-yl)carbamate |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)10-7-4-6(5-13)11-12-7/h4-5H,1-3H3,(H2,10,11,12,14) |
InChIキー |
PWSFWUBIVUGTGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NNC(=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)
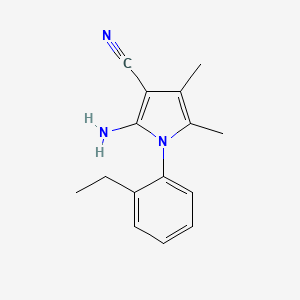
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)
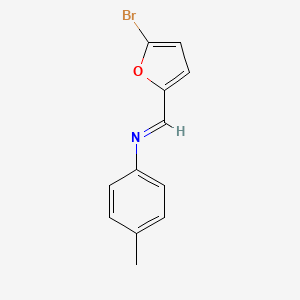
![(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol](/img/structure/B12879785.png)

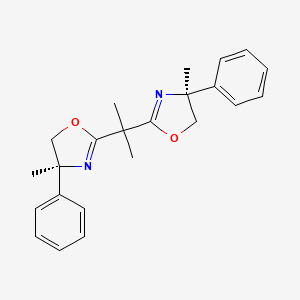
![1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12879807.png)
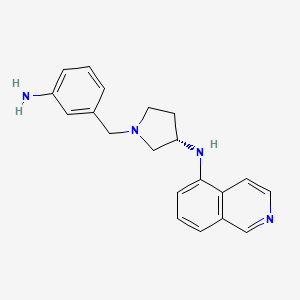
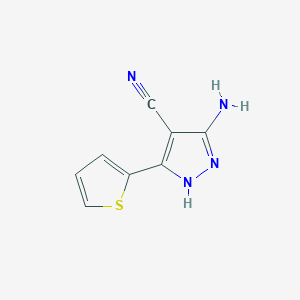
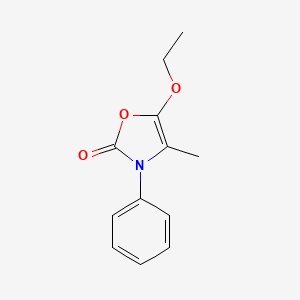
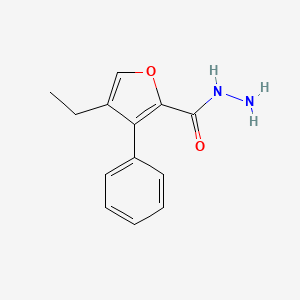
![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
